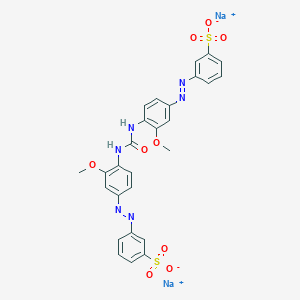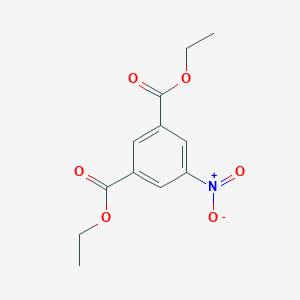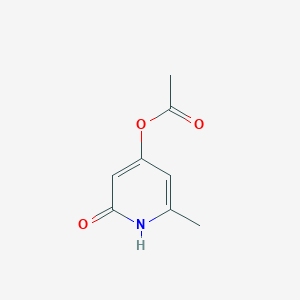
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, also known as MDP-2-P, is a chemical compound that has gained significant attention in the field of scientific research. It is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is not fully understood, but it is believed to act as a precursor to the synthesis of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a critical role in regulating mood, behavior, and cognition.
Effets Biochimiques Et Physiologiques
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release in the brain, increased heart rate and blood pressure, and altered mood and behavior. These effects are thought to contribute to the psychoactive properties of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in lab experiments is its ability to act as a precursor for the synthesis of a wide range of drugs. This allows researchers to study the effects of these drugs on various biological and physiological systems. However, one limitation is that 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate. One area of interest is the potential therapeutic effects of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in the treatment of mental health disorders. Additionally, researchers may explore the role of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate in the synthesis of other neurotransmitters and the potential effects of these compounds on the brain and behavior. Finally, future research may focus on developing new synthesis methods for 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate and related compounds to improve the efficiency and safety of drug production.
Conclusion:
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate is a key intermediate in the synthesis of various drugs and has been studied extensively for its biological and physiological effects. While its mechanism of action is not fully understood, it is believed to act as a precursor to the synthesis of neurotransmitters in the brain. 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been shown to have a range of biochemical and physiological effects, including altered mood and behavior, and is a valuable tool for scientific research. Further research is needed to fully understand the potential therapeutic effects of drugs synthesized from 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate and to explore new synthesis methods for these compounds.
Méthodes De Synthèse
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate can be synthesized through the condensation of 3,4-methylenedioxyphenyl-2-propanone (6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate) with nitroethane in the presence of a reducing agent such as sodium borohydride. This process leads to the formation of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate, which can then be further modified to produce various drugs.
Applications De Recherche Scientifique
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate has been widely used in scientific research for its role as an intermediate in the synthesis of drugs such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). These drugs have been studied for their potential therapeutic effects in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder.
Propriétés
Numéro CAS |
13959-08-5 |
|---|---|
Nom du produit |
6-Methyl-2-oxo-1,2-dihydropyridin-4-yl acetate |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
(2-methyl-6-oxo-1H-pyridin-4-yl) acetate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-6(2)10)4-8(11)9-5/h3-4H,1-2H3,(H,9,11) |
Clé InChI |
ZXJMDECXJMFVIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=O)N1)OC(=O)C |
SMILES canonique |
CC1=CC(=CC(=O)N1)OC(=O)C |
Synonymes |
4-(Acetyloxy)-6-methyl-2(1H)-pyridinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




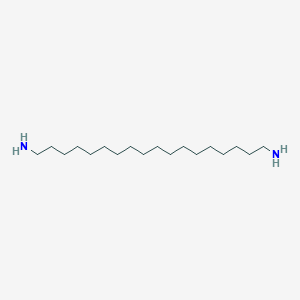
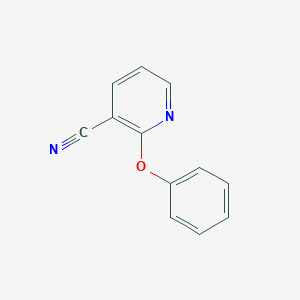





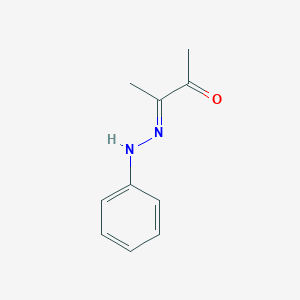
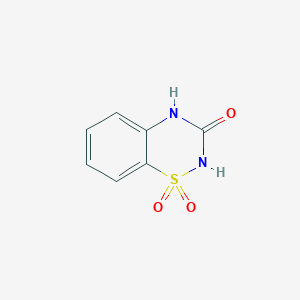
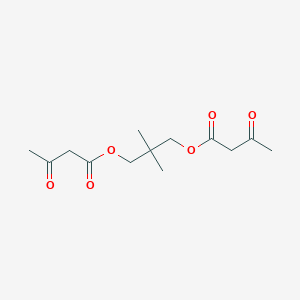
![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)
